N-(2-benzylcyclopentyl)acetamide
Description
N-(2-Benzylcyclopentyl)acetamide is a cyclopentane-derived acetamide compound featuring a benzyl substituent at the 2-position of the cyclopentyl ring. This structural motif confers unique conformational rigidity and lipophilicity, which are critical for its interactions with biological targets. The benzyl group enhances aromatic interactions with hydrophobic pockets in enzymes or receptors, while the acetamide moiety serves as a hydrogen-bond donor/acceptor, a common pharmacophore in drug design .
Properties
IUPAC Name |
N-(2-benzylcyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(16)15-14-9-5-8-13(14)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLGJBVPCJJYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylcyclopentyl)acetamide typically involves the reaction of 2-benzylcyclopentylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the amide bond. The reaction conditions often include moderate temperatures (around 60-80°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzylcyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, typically at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
N-(2-benzylcyclopentyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-benzylcyclopentyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
The following analysis compares N-(2-benzylcyclopentyl)acetamide with structurally or functionally related acetamide derivatives, focusing on their physicochemical properties, biological activities, and structural nuances.
Structural Analogues with Cyclic Backbones
Key Insights :
- Substituent Effects: Electron-withdrawing groups (e.g., trichloroacetyl in ) reduce electron density on the aromatic ring, altering crystal packing and solubility.
- Conformational Rigidity : Cyclopentane and benzofuran backbones restrict rotational freedom, which may enhance target binding specificity compared to linear analogs .
Antimicrobial Acetamide Derivatives
Key Insights :
- Heterocyclic Enhancements : Thiazole and benzothiazole groups (e.g., ) improve antimicrobial potency via π-π stacking and hydrogen bonding. The absence of such heterocycles in this compound suggests divergent activity profiles.
- Electron-Deficient Aromatics : Fluorine substituents (e.g., 3,5-difluorophenyl in ) enhance metabolic stability, a feature absent in the benzylcyclopentyl analog.
Enzyme-Targeting Acetamides
Key Insights :
- Selectivity Mechanisms: MAO-A/BChE inhibitors (e.g., ) often feature planar aromatic systems for enzyme active-site penetration. The non-planar cyclopentyl-benzyl scaffold of this compound may favor interactions with non-enzymatic targets (e.g., GPCRs).
- Receptor Agonism: Methoxybenzyl-pyridazinone acetamides () demonstrate substituent-dependent receptor specificity, suggesting that the benzyl group in the target compound could be optimized for similar selectivity.
Key Insights :
- Synthetic Challenges : Enantioselective synthesis of cyclopentane derivatives () requires chiral catalysts or resolving agents, unlike straightforward aryl substitutions in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
